molecular formula C13H19N3O7 B613847 Molnupiravir CAS No. 2349386-89-4

Molnupiravir

Cat. No. B613847
M. Wt: 329.31 g/mol
InChI Key: HTNPEHXGEKVIHG-QCNRFFRDSA-N
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Description

Molnupiravir is an oral antiviral medication that has shown antiviral activity against SARS-CoV-212. It is used to treat mild to moderate COVID-19 in non-hospitalized patients who are at high risk for progression to severe COVID-1912.



Synthesis Analysis

Molnupiravir has been synthesized using different methods. One approach involves a three-step synthesis from a sugar molecule called ribose3. The researchers identified enzymes or chemical treatments to sequentially add the appropriate chemical groups to ribose to generate the molecule3. Another method involves a two-step approach starting from uridine4. In this context, molnupiravir was obtained in up to 68% overall yield and multigram-scale4.



Molecular Structure Analysis

Molnupiravir has a molecular formula of C13H19N3O7 and an average mass of 329.306 Da5.



Chemical Reactions Analysis

Molnupiravir works by causing viruses to make errors when copying their own RNA, introducing mutations that inhibit replication36. The researchers developed a three-step synthesis of molnupiravir from a sugar molecule called ribose. They identified enzymes or chemical treatments to sequentially add the appropriate chemical groups to ribose to generate the molecule3.



Physical And Chemical Properties Analysis

Molnupiravir manufactured by the process for products intended to be marketed is crystalline (predominantly Form 1). There is a second non-solvated form (Form 2), with highly comparable physicochemical properties including solubility and stability8.


Scientific Research Applications

properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNPEHXGEKVIHG-QCNRFFRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)NO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028058
Record name Molnupiravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Molnupiravir is hydrolyzed _in vivo_ to N4-hydroxycytidine, which is phosphorylated in tissue to the active 5’-triphosphate form, and incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations, known as viral error catastrophe. A [remdesivir] resistant mutant mouse hepatitis virus has also been shown to have increased sensitivity to N4-hydroxycytidine.
Record name Molnupiravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15661
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Molnupiravir

CAS RN

2492423-29-5, 2349386-89-4
Record name Molnupiravir [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2492423295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Molnupiravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15661
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Molnupiravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOLNUPIRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA84KI1VEW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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